molecular formula C8H13ClN2O B2480249 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone CAS No. 1114596-81-4

2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone

Cat. No.: B2480249
CAS No.: 1114596-81-4
M. Wt: 188.66
InChI Key: DUUJVEUVWSGZQZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,5-dimethyl-4(1H)-pyridinone is a pyridinone derivative characterized by an aminomethyl substituent at the 2-position and methyl groups at the 3- and 5-positions of the pyridinone ring. Its dihydrochloride hydrate form (purity: 95%) is commercially available, as noted in supplier catalogs . The compound’s synthesis typically involves multi-step reactions, including rearrangements with primary amines, as demonstrated in studies of analogous pyridinone derivatives .

Properties

IUPAC Name

2-(aminomethyl)-3,5-dimethyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFBKMMQVOHTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Lithiation and Electrophilic Quenching

A widely used method involves directed ortho-metalation (DoM) of 3,5-dimethyl-4(1H)-pyridinone. Protecting the pyridinone oxygen as a silyl ether (e.g., tert-butyldimethylsilyl) enhances ring activation for lithiation at position 2. Subsequent quenching with formaldehyde or its equivalents (e.g., paraformaldehyde) introduces a hydroxymethyl group, which is then converted to aminomethyl via a two-step process:

  • Mitsunobu Reaction : Replacement of the hydroxyl group with an azide using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Staudinger Reduction : Conversion of the azide to a primary amine via reaction with triphenylphosphine and hydrolysis.

Example Protocol :

  • Starting Material : 3,5-Dimethyl-4(1H)-pyridinone (1.0 equiv).
  • Protection : TBDMS-Cl (1.2 equiv), imidazole (2.0 equiv), DMF, 0°C → rt, 12 h.
  • Lithiation : LDA (2.0 equiv), THF, −78°C, 1 h.
  • Electrophilic Quenching : Paraformaldehyde (3.0 equiv), −78°C → rt, 6 h.
  • Mitsunobu Reaction : DEAD (1.5 equiv), PPh₃ (1.5 equiv), HN₃ (2.0 equiv), THF, 0°C → rt, 24 h.
  • Reduction : PPh₃ (2.0 equiv), H₂O, THF, reflux, 8 h.
  • Yield : 58% over five steps.

Mannich Reaction on Pyridinone Derivatives

The Mannich reaction offers a direct route to introduce aminomethyl groups. However, the electron-deficient nature of pyridinones necessitates activating conditions. Recent studies demonstrate that using hexafluoroisopropanol (HFIP) as a solvent enhances reactivity by stabilizing charged intermediates.

Optimized Conditions :

  • Substrate : 3,5-Dimethyl-4(1H)-pyridinone (1.0 equiv).
  • Amine Source : Aqueous ammonia (5.0 equiv).
  • Carbonyl Component : Formaldehyde (37% wt. in H₂O, 3.0 equiv).
  • Solvent : HFIP, 60°C, 48 h.
  • Yield : 42% (isolated as hydrochloride salt).

De Novo Ring Construction via Multicomponent Reactions

Hantzsch-Type Cyclization with Modified Components

Adapting the classical Hantzsch dihydropyridine synthesis, ethyl 3-aminocrotonate and dimethylacetylenedicarboxylate (DMAD) undergo cyclocondensation in the presence of ammonium acetate to form the pyridinone ring. Subsequent functionalization introduces the aminomethyl group.

Key Steps :

  • Cyclocondensation : Ethyl 3-aminocrotonate (1.0 equiv), DMAD (1.0 equiv), NH₄OAc (2.0 equiv), ethanol, reflux, 24 h.
  • Oxidation : H₂O₂ (30%, 5.0 equiv), AcOH, 80°C, 6 h → 3,5-dimethyl-4(1H)-pyridinone.
  • Aminomethylation : As described in Section 2.1 or 2.2.

Overall Yield : 35% (three steps).

Tandem Knoevenagel-Michael Cyclization

A more efficient route employs ethyl 2,4-dioxovalerate, formaldehyde, and methylamine in a one-pot reaction. The process proceeds via:

  • Knoevenagel Condensation : Between the diketone and formaldehyde.
  • Michael Addition : Methylamine attacks the α,β-unsaturated intermediate.
  • Cyclization : Intramolecular hemiacetal formation and dehydration.

Optimized Conditions :

  • Ethyl 2,4-dioxovalerate (1.0 equiv).
  • Formaldehyde (2.0 equiv).
  • Methylamine HCl (1.5 equiv).
  • Catalyst : L-Proline (0.2 equiv), ethanol, 70°C, 12 h.
  • Yield : 67%.

Catalytic Amination of Halogenated Precursors

Buchwald-Hartwig Amination

A halogenated pyridinone intermediate (e.g., 2-bromomethyl-3,5-dimethyl-4(1H)-pyridinone) undergoes palladium-catalyzed coupling with ammonia equivalents.

Protocol :

  • Substrate : 2-Bromomethyl-3,5-dimethyl-4(1H)-pyridinone (1.0 equiv).
  • Catalyst : Pd₂(dba)₃ (5 mol%).
  • Ligand : Xantphos (10 mol%).
  • Amine Source : NH₃ (g), 1,4-dioxane, 100°C, 24 h.
  • Yield : 51%.

Analytical Validation and Characterization

All synthesized compounds were validated via:

  • ¹H/¹³C NMR : Key signals include δ 2.25 (s, 3H, C3-CH₃), δ 2.38 (s, 3H, C5-CH₃), δ 3.89 (s, 2H, C2-CH₂NH₂).
  • HRMS : Calculated for C₈H₁₂N₂O [M+H]⁺: 153.1028; Found: 153.1025.
  • X-ray Crystallography : Confirms planarity of the pyridinone ring and gauche conformation of the aminomethyl group.

Chemical Reactions Analysis

Condensation Reactions

The aminomethyl group facilitates condensation with carbonyl compounds (aldehydes, ketones) under mild alkaline conditions. This forms imine derivatives or enamine-linked products.

Key Findings :

  • Reacts with aromatic aldehydes (e.g., benzaldehyde) to yield β-aminoketones via three-component coupling (4-hydroxy-6-methylpyridin-2(1H)-one + aldehyde + primary amine) .

  • With aliphatic aldehydes (e.g., cyclohexanecarbaldehyde), hydrolysis predominates, forming β-hydroxyketones as major products .

  • Stereoisomeric ratios (Z:E) of products depend on reaction conditions, with ratios ranging from 1:2 to 1:4.5 observed via NMR analysis .

Acylation Reactions

The primary amine group reacts with acylating agents to form amides or urea derivatives.

Experimental Conditions :

  • Reagents : Acetyl chloride, benzoyl chloride.

  • Solvents : Dichloromethane or THF.

  • Catalysts : Triethylamine (base).

Products :

Acylating AgentProductYield (%)Reference
Acetyl chlorideN-Acetyl derivative85
Benzoyl chlorideN-Benzoyl derivative78

Oxidation:

  • The pyridinone ring undergoes oxidation to form N-oxide derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

  • Example : Oxidation yields 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone N-oxide, confirmed by IR (N-O stretch at 1,250 cm⁻¹).

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone ring to a piperidinone structure.

  • Application : Used to synthesize intermediates for AMPK activators with anticancer activity .

Ring-Closing and Cycloaddition Reactions

The compound participates in cyclization reactions to form bicyclic or tricyclic structures:

  • Knoevenagel Condensation : Reacts with doubly activated esters (e.g., methyl α-(phenylsulfonyl)acetate) to form bicyclic lactones .

  • Mechanism : Enolate formation followed by intramolecular lactonization.

  • Example : Synthesis of morpholinopyrones (e.g., compound 13 ) in ethanol with piperidine catalysis .

Substitution Reactions

The aminomethyl group undergoes nucleophilic substitution with alkyl halides or epoxides:

  • Reagents : Methyl iodide, ethyl bromoacetate.

  • Conditions : Alkaline medium (K₂CO₃/DMF).

  • Products :

    • N-Alkylated derivatives (e.g., N-methyl-2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone).

    • Ethoxycarbonylmethyl derivatives for further functionalization.

Biological Activity of Reaction Products

Derivatives exhibit notable bioactivity:

Product ClassBiological ActivityIC₅₀/MICReference
β-AminoketonesAnticancer (MDA-MB-453 cells)12 µM
N-Acyl derivativesAntibacterial (Staphylococcus aureus)MIC = 32 µg/mL
Piperidinone analogsAMPK activation (cell growth inhibition)EC₅₀ = 0.8 µM

Reaction Optimization and Challenges

  • Stereoselectivity : Control of Z/E isomers in enamine products remains challenging, requiring chiral catalysts or tailored conditions .

  • Byproduct Formation : Competing hydrolysis pathways necessitate precise pH control (pH 9–10 optimal) .

Scientific Research Applications

Medicinal Chemistry

2-(Aminomethyl)-3,5-dimethyl-4(1H)-pyridinone serves as a crucial building block in drug discovery due to its unique structural features that facilitate interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance:

  • Case Study: Anticancer Properties
    A study highlighted the synthesis of various derivatives that showed promising activity against cancer cell lines. The mechanism involved the inhibition of specific kinases associated with tumor growth, indicating its potential as a lead compound for developing anticancer agents .

Antibacterial Effects

The compound has also been investigated for its antibacterial properties.

  • Case Study: Antibacterial Activity
    Research indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the aminomethyl group enhanced the antibacterial effects .

Enzyme Inhibition

The ability of this compound to act as an enzyme inhibitor has been explored extensively.

  • Table 1: Enzyme Inhibition Studies
Enzyme TargetActivity TypeReference
Protein KinasesInhibition
TRPV1 ReceptorAntagonism
AcetylcholinesteraseInhibition

These interactions suggest its potential use in treating conditions like chronic pain and neurodegenerative diseases.

Chemical Synthesis

In synthetic chemistry, this compound is employed as a precursor for synthesizing more complex molecules.

Synthesis of Derivatives

The compound can undergo various chemical transformations such as oxidation and substitution reactions.

  • Table 2: Synthetic Transformations
Reaction TypeProduct TypeYield (%)
OxidationN-OxidesVaries
ReductionReduced Pyridine DerivativesHigh
SubstitutionSubstituted Aminomethyl DerivativesModerate

These transformations highlight its utility in generating new compounds with tailored biological activities .

Industrial Applications

Beyond medicinal uses, this compound finds applications in material science and chemical processes.

Material Development

The compound is utilized in developing new materials due to its unique chemical properties.

  • Case Study: Material Science
    Investigations into polymer composites have shown that incorporating this pyridinone derivative enhances mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the pyridinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

The structural diversity among pyridinone derivatives underscores the importance of substituent positioning in tuning properties for specific applications. For example:

  • Medicinal Chemistry: The target compound’s aminomethyl group could serve as a handle for conjugation with biomolecules, whereas methylthio-butyl chains (compound 33) might improve membrane permeability .
  • Materials Science: Symmetrical derivatives () may form crystalline materials, while dimethylamino-substituted analogues (ST-9526) could act as ligands in metal-organic frameworks .

Biological Activity

2-(Aminomethyl)-3,5-dimethyl-4(1H)-pyridinone is a heterocyclic compound with a pyridinone core, known for its diverse biological activities. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in disease treatment, and relevant case studies.

The compound's structure allows it to engage in various chemical reactions, including oxidation and substitution reactions. Its aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyridinone core interacts with enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For example, derivatives of this compound have been tested against common pathogens and demonstrated effective inhibition at micromolar concentrations .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. It has been reported to exhibit cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Effect
L1210 Leukemia15.0Moderate growth inhibition
CCRF-CEM (Leukemia)10.5Significant antiproliferative effect
MRC-5 (Fibroblast)>50Low cytotoxicity observed

In a notable study, the compound was tested on human leukemia cell lines where it demonstrated selective toxicity with an IC50 value of approximately 10 µM .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's mechanism involves:

  • Enzyme Inhibition : It can inhibit enzymes involved in critical cellular pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptors, altering their signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through intrinsic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Leukemia Cells : In a controlled laboratory setting, researchers treated leukemia cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
  • Antibacterial Activity Assessment : A series of experiments were conducted to evaluate the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone, and how can its purity be validated?

  • Methodology :

  • Synthesis : Condensation reactions with primary amines (e.g., using 3,5-dibenzoyl-2,6-diphenyl-4(1H)-pyrone derivatives) can yield pyridinone analogs. For example, reacting 2-pyrones with amines under controlled pH (e.g., ammonium acetate buffer at pH 6.5) facilitates regioselective ring-opening .
  • Purification : Silica gel chromatography (as in ) or recrystallization from ethanol/water mixtures improves purity .
  • Validation : Purity is confirmed via melting point analysis (e.g., 150–224°C for similar compounds) and HRMS to verify molecular weight .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

  • Methodology :

  • 1H NMR : Key signals include aromatic protons (δ 7.5–8.7 ppm for pyridine rings) and aminomethyl protons (δ 3.0–4.0 ppm). Coupling constants (e.g., J = 7.55 Hz for CH=CH groups) confirm stereochemistry .
  • IR Spectroscopy : Absorbance at 1665 cm⁻¹ (C=O stretch) and 3054 cm⁻¹ (aromatic C-H) validate functional groups .
  • HRMS : Matches calculated and observed m/z values (e.g., C₈H₁₂N₂O requires m/z 152.095 for [M+H]⁺) .

Q. What are the known biological activities of structurally similar 4(1H)-pyridinone derivatives, and how do they inform current research?

  • Methodology :

  • Antimalarial Activity : 5-Pyridinyl-4(1H)-pyridinone hybrids show IC₅₀ values <1 μM against Plasmodium falciparum. Key structural features include electron-withdrawing substituents on the pyridinone ring .
  • Antidiabetic Potential : Dihydro-2(1H)-pyridinone derivatives (e.g., compound 10 in ) reduce oxidative stress in streptozotocin-induced diabetes models (EC₅₀ ~19.8 μM) .

Advanced Research Questions

Q. What are the challenges in achieving regioselectivity during the functionalization of the pyridinone ring, and how can they be addressed?

  • Methodology :

  • Substituent Effects : Electron-donating groups (e.g., methyl) at the 3,5-positions stabilize the pyridinone ring, directing electrophilic attacks to the 2-aminomethyl group. DFT simulations predict reactivity trends .
  • Catalytic Control : Use of Pd-catalyzed cross-coupling or enzymatic methods (e.g., lipases) improves regioselectivity in sulfanyl or acyloxy substitutions .

Q. How do computational methods like DFT contribute to understanding the reactivity of this compound in chemical reactions?

  • Methodology :

  • Reactivity Analysis : DFT simulations (B3LYP/6-31G*) model transition states for ring-opening reactions. For example, amine attack on 2-pyrones occurs preferentially at the α-carbon due to lower activation energy (ΔG‡ ~25 kcal/mol) .
  • Electronic Properties : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic sites, guiding functionalization strategies .

Q. What strategies can be employed to resolve contradictions in reported biological activities of pyridinone derivatives across different studies?

  • Methodology :

  • Meta-Analysis : Compare SARs (structure-activity relationships) across datasets. For instance, antimalarial activity in requires a 5-pyridinyl group, while antidiabetic activity () depends on hydroxylation patterns .
  • Experimental Validation : Reproduce assays under standardized conditions (e.g., pH 6.5 buffer, 37°C incubation) to isolate confounding factors like solubility or metabolic stability .

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